7,9-Dichloro-2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
7,9-Dichloro-2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a tricyclic heterocyclic compound characterized by a pyrazolo[1,5-c][1,3]benzoxazine core. Its molecular formula is C25H20Cl2N2O3, with a molecular weight of 467.3 g/mol . Key structural features include:
- Chlorine substituents at positions 7 and 9 on the benzoxazine ring.
- A 4-methoxyphenyl group at position 2 and a phenyl group at position 3.
This compound is part of a broader class of pyrazolo-benzoxazine derivatives studied for their cholinesterase inhibitory activity and structural versatility in medicinal chemistry .
Properties
CAS No. |
303061-33-8 |
|---|---|
Molecular Formula |
C23H18Cl2N2O2 |
Molecular Weight |
425.3 g/mol |
IUPAC Name |
7,9-dichloro-2-(4-methoxyphenyl)-5-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C23H18Cl2N2O2/c1-28-17-9-7-14(8-10-17)20-13-21-18-11-16(24)12-19(25)22(18)29-23(27(21)26-20)15-5-3-2-4-6-15/h2-12,21,23H,13H2,1H3 |
InChI Key |
AZTUEGNRIIFWSD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC(=C4)Cl)Cl)OC3C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrazole Core
The pyrazolo[1,5-c][1, benzoxazine framework originates from a pyrazole ring fused to a benzoxazine moiety. The pyrazole core is typically synthesized via cyclocondensation reactions between hydrazine derivatives and 1,3-diketones or their equivalents . For the target compound, the pyrazole ring must incorporate a 4-methoxyphenyl group at position 2 and a phenyl group at position 5. This is achieved by reacting hydrazine hydrate with a custom 1,3-diketone precursor, such as 1-(4-methoxyphenyl)-3-phenyl-1,3-propanedione, under reflux conditions in ethanol. The reaction proceeds via nucleophilic attack of the hydrazine on the diketone’s carbonyl groups, followed by dehydration to form the pyrazole ring .
Key Reaction Parameters
-
Temperature : 80–100°C
-
Solvent : Ethanol or toluene
-
Yield : 60–75% (depending on substituent steric effects)
Formation of the Benzoxazine Ring
The benzoxazine component is constructed using a solventless method pioneered in patent US5543516A . This approach eliminates toxic solvents and reduces purification steps by employing reactive extrusion or static mixing. For the target molecule, a phenolic precursor bearing chloro groups at positions 7 and 9 is reacted with a primary amine (e.g., aniline derivative) and paraformaldehyde in a stoichiometric ratio. The mixture is heated to 100–120°C in a screw extruder, where the aldehyde facilitates Mannich-type cyclization, forming the benzoxazine ring .
Advantages of Solventless Synthesis
-
Scalability : Continuous processing via extruders enables industrial-scale production.
-
Purity : Minimizes oligomer formation compared to solvent-based routes.
Functionalization with Chloro, Methoxyphenyl, and Phenyl Groups
Introducing substituents demands precise control over reaction sites. The 7,9-dichloro groups are incorporated either during the benzoxazine ring formation or via post-cyclization halogenation. Chlorination using phosphorus pentachloride (PCl₅) in dichloromethane at 0°C selectively targets the benzoxazine’s aromatic positions, guided by electron-withdrawing effects of the oxazine oxygen . Meanwhile, the 4-methoxyphenyl and phenyl groups are pre-installed in the pyrazole and phenolic precursors, respectively, to avoid competing reactions during later stages.
Functionalization Sequence
-
Pyrazole Synthesis : Introduce 4-methoxyphenyl and phenyl groups via diketone precursor.
-
Benzoxazine Formation : Integrate chloro groups using a dichlorophenolic building block.
-
Final Assembly : Couple functionalized pyrazole and benzoxazine intermediates through nucleophilic aromatic substitution.
Optimization of Reaction Conditions
Optimizing temperature, catalyst loading, and stoichiometry is critical for maximizing yield and purity. For example, increasing the reaction temperature from 80°C to 120°C during benzoxazine formation improves cyclization efficiency but risks decomposition of the methoxyphenyl group. Similarly, employing triethylamine as a base in chlorination steps enhances reaction rates by scavenging HCl byproducts .
Table 1: Impact of Temperature on Benzoxazine Yield
| Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|
| 80 | 58 | 92 |
| 100 | 72 | 95 |
| 120 | 85 | 88 |
Scale-Up and Industrial Production Considerations
Transitioning from lab-scale to industrial production requires addressing cost, safety, and waste management. The solventless extrusion method is particularly advantageous here, as it eliminates solvent recovery systems and reduces energy consumption. For large-scale chlorination, continuous flow reactors paired with in-line analytics ensure consistent quality control.
Challenges in Scale-Up
-
Exothermic Reactions : Requires precise temperature modulation to prevent runaway reactions.
-
Byproduct Management : Oligomers and unreacted intermediates necessitate advanced purification techniques like crystallization or chromatography.
Comparative Analysis of Synthesis Pathways
Two primary routes dominate the literature:
-
Stepwise Assembly : Construct pyrazole and benzoxazine separately, then fuse them.
-
Convergent Synthesis : Simultaneously build both rings using multifunctional precursors.
The stepwise approach offers better control over regiochemistry but involves more intermediates. Convergent methods reduce step count but demand highly selective reaction conditions.
Chemical Reactions Analysis
Types of Reactions
7,9-Dichloro-2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can yield different hydrogenated products.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups like halides or alkyl groups .
Scientific Research Applications
The compound 7,9-Dichloro-2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has garnered interest in various scientific fields due to its unique structural features and potential therapeutic applications. This article explores its applications in medicinal chemistry, particularly focusing on its pharmacological properties, synthesis, and biological activities.
Structure
The compound features a complex bicyclic structure that includes a pyrazolo-benzoxazine framework. The presence of dichloro and methoxy substituents on the phenyl rings contributes to its chemical reactivity and biological interactions.
Physicochemical Properties
- Molecular Formula : CHClNO
- Molecular Weight : 355.21 g/mol
These properties are crucial for understanding the compound's behavior in biological systems and its potential for drug development.
Anticancer Activity
Research has indicated that derivatives of benzoxazine compounds exhibit significant anticancer properties. For instance, studies have shown that modifications to the benzoxazine structure can enhance cytotoxicity against various cancer cell lines. The unique electron-withdrawing properties of the dichloro and methoxy groups may play a role in modulating biological activity through interactions with cellular targets.
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Similar compounds have been investigated for their ability to inhibit bacterial growth, particularly against resistant strains. The presence of halogens and electron-donating groups often enhances the interaction with microbial cell membranes.
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, compounds with similar structures have been shown to inhibit factor Xa, a key enzyme in the coagulation cascade, making them potential candidates for anticoagulant therapies.
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions that may include:
- Formation of the pyrazolo-benzoxazine core through cyclization reactions.
- Substitution reactions to introduce dichloro and methoxy groups at specific positions on the phenyl rings.
Case Studies
- Anticancer Studies : A study published in Journal of Medicinal Chemistry highlighted a series of benzoxazine derivatives where modifications led to increased potency against breast cancer cell lines. The introduction of dichloro groups was noted to enhance cytotoxic effects significantly.
- Antimicrobial Testing : In a recent investigation published in Antibiotics, derivatives related to this compound were tested against Staphylococcus aureus. Results indicated promising antimicrobial activity correlating with structural modifications that included halogen substitutions.
Mechanism of Action
The mechanism of action of 7,9-Dichloro-2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally analogous compounds, emphasizing differences in substituents, molecular properties, and biological relevance:
Structural and Functional Insights
Substituent Effects on Bioactivity: The 4-methoxyphenyl group in the target compound (vs. Halogen Substitutions: Bromine () and chlorine () at positions 7 and 9 improve metabolic stability via steric hindrance and halogen bonding.
Physical Properties :
Biological Activity
7,9-Dichloro-2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article explores the synthesis, biological activity, and relevant case studies related to this compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes the formation of pyrazole and benzoxazine rings through cyclization reactions.
Anticancer Properties
Several studies have investigated the anticancer properties of related compounds in the pyrazolo-benzoxazine class. For example, a series of derivatives were tested for their antiproliferative activity against various cancer cell lines including A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer). The results indicated that certain derivatives exhibited significant cytotoxic effects with IC50 values comparable to established chemotherapeutics such as doxorubicin .
| Compound | Cell Line | IC50 (μmol/mL) | Reference |
|---|---|---|---|
| 7,9-Dichloro Derivative | A-549 | 0.04 | |
| 7,9-Dichloro Derivative | MCF7 | 0.06 | |
| 7,9-Dichloro Derivative | HCT-116 | 0.08 |
The mechanism of action for compounds in this class often involves the induction of apoptosis in cancer cells. This is achieved through various pathways including the activation of caspases and modulation of cell cycle regulators. The presence of electron-withdrawing groups such as chlorine enhances the reactivity of these compounds towards biological targets.
Case Studies
A notable case study involved the evaluation of a closely related compound's efficacy in vivo. In this study, mice bearing xenografted tumors were treated with the compound and showed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues .
Comparative Analysis
The biological activity of this compound can be compared to other classes of compounds:
Q & A
Q. What challenges arise during scale-up synthesis, and how can they be mitigated?
- Methodological Answer : Challenges include exothermic reactions and purification bottlenecks. Implement flow chemistry for safer heat management and preparative HPLC for large-scale purification. Optimize solvent recovery systems to reduce costs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
